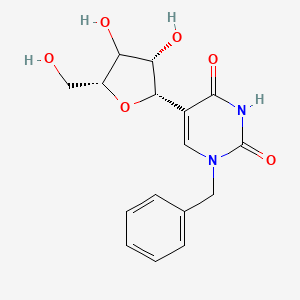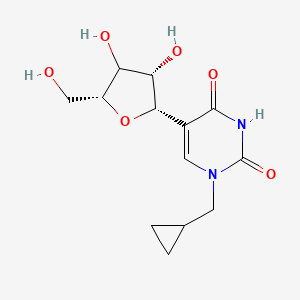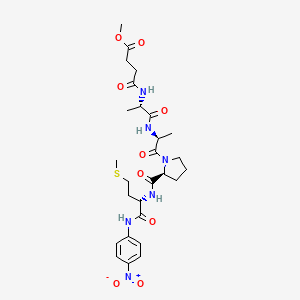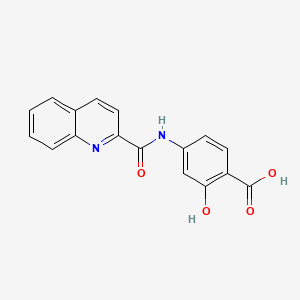
Mtb-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mtb-IN-2 is a small molecule compound with antimicrobial activity against Mycobacterium tuberculosis. It is known for its low toxicity and ability to interfere with methionine metabolism processes, making it a valuable tool in the study of tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-IN-2 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its antimicrobial properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Mtb-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific groups to enhance antimicrobial activity.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced or modified antimicrobial properties. These derivatives are often tested for their efficacy against different strains of Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Mtb-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on bacterial metabolism and cell wall synthesis.
Medicine: Explored as a potential therapeutic agent for tuberculosis treatment.
Industry: Utilized in the development of new antimicrobial agents and diagnostic tools.
Wirkmechanismus
Mtb-IN-2 exerts its effects by interfering with methionine metabolism processes in Mycobacterium tuberculosis. It targets specific enzymes involved in this pathway, leading to the disruption of essential metabolic functions and ultimately inhibiting bacterial growth . The molecular targets include enzymes like methionine synthase, which plays a crucial role in the synthesis of methionine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Mtb-IN-2 include other antimicrobial agents targeting Mycobacterium tuberculosis, such as:
Isoniazid: A well-known tuberculosis drug that inhibits mycolic acid synthesis.
Rifampicin: An antibiotic that targets bacterial RNA polymerase.
Ethambutol: A compound that interferes with cell wall synthesis.
Uniqueness of this compound
This compound is unique in its specific targeting of methionine metabolism, which is not a common pathway targeted by other tuberculosis drugs. This makes it a valuable addition to the arsenal of antimicrobial agents, offering a different mechanism of action and potentially reducing the risk of resistance development .
Eigenschaften
Molekularformel |
C17H12N2O4 |
|---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
2-hydroxy-4-(quinoline-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-15-9-11(6-7-12(15)17(22)23)18-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9,20H,(H,18,21)(H,22,23) |
InChI-Schlüssel |
WOVBYNARRLCBNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
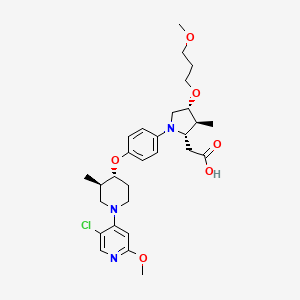

![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


